molecular formula C10H5BrF3N B1381167 2-Bromo-6-(trifluoromethyl)quinoline CAS No. 1101205-26-8

2-Bromo-6-(trifluoromethyl)quinoline

Cat. No. B1381167
M. Wt: 276.05 g/mol
InChI Key: ZPBAXXIIGBQDGP-UHFFFAOYSA-N
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Description

“2-Bromo-6-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrF3N . It is a derivative of quinoline, a class of compounds that are widely used in medicinal chemistry due to their biological activity .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, can be achieved through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(trifluoromethyl)quinoline” consists of a quinoline core, which is a nitrogen-containing heterocycle, with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position .


Chemical Reactions Analysis

Fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-6-(trifluoromethyl)quinoline” is 276.05 . It should be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

  • Fluorinated quinolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
  • Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
  • The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
  • A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Organic Synthesis

  • “2-Bromo-6-(trifluoromethyl)quinoline” can be synthesized by the action of ClCF2CO2Me, CuI, and KF on reflux in DMF .
  • An interesting example of highly selective trifluoromethylation of 6-methylquinoline by means of the iridium-catalyzed reaction is presented .

Agriculture

  • Some fluorinated quinolines have found application in agriculture . The specific use cases in agriculture could vary, but they might include use as pesticides or growth regulators.

Liquid Crystals

  • Fluorinated quinolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, can also be used as components for liquid crystals . Liquid crystals are used in a variety of applications, including displays for electronic devices.

Cyanine Dyes

  • Quinolines, including fluorinated quinolines, can be used as the basis for cyanine dyes . These dyes have a variety of uses, including in the production of inks and pigments, and in biological staining.

Heart Disease Treatment

  • The quinoline structure has been used in the development of drugs for the treatment of heart diseases . For example, Flosequinan is one of the drugs of the new generation for the treatment of heart diseases .

Synthesis of Quinazoline Derivatives

  • Quinazolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis .
  • Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .
  • For example, in 2015, Fan and colleagues described copper-catalyzed one-pot cascade reactions of 2-(2-bromo-aryl)-1 H indoles, aldehydes, and aqueous ammonia for the synthesis of indolo[1,2-c]quinazoline .

Material Sciences

  • Nitrogen heterocycles, including quinazolines, have potential applications in the area of material sciences .
  • They can modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Functional Organic Materials

  • The quinoline core, including “2-Bromo-6-(trifluoromethyl)quinoline”, is found in several functional organic materials .
  • A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Safety And Hazards

When handling “2-Bromo-6-(trifluoromethyl)quinoline”, it is advised to avoid breathing dust, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment is recommended. It should be used only in a well-ventilated area .

Future Directions

Fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, have found applications in medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBAXXIIGBQDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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